Tert-butyl 8-aminoquinoline-7-carboxylate
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Overview
Description
Tert-butyl 8-aminoquinoline-7-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-aminoquinoline-7-carboxylate typically involves the functionalization of the quinoline ring. One common method is the palladium-catalyzed coupling reaction, where tert-butyl isocyanide and arylboronic acids are used as starting materials . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-aminoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce quinoline alcohols.
Scientific Research Applications
Tert-butyl 8-aminoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 8-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets. The quinoline ring can act as a bidentate ligand, coordinating with metal ions and facilitating various catalytic processes . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Lacks the tert-butyl group, making it less sterically hindered.
Tert-butyl 8-hydroxyquinoline-7-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
Tert-butyl 8-aminoquinoline-7-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 8-aminoquinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-7-6-9-5-4-8-16-12(9)11(10)15/h4-8H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPCVOHLMSVYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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